molecular formula C20H17NO5 B2623910 Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate CAS No. 1049118-95-7

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate

Cat. No.: B2623910
CAS No.: 1049118-95-7
M. Wt: 351.358
InChI Key: CNAGSINGCFREKP-UHFFFAOYSA-N
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Description

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate is a fascinating chemical compound with a unique structure that holds promise for various applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate typically involves a multi-step process. One common method includes the [4+3] annulation of an ortho-quinone methide and Morita-Baylis-Hillman carbonate using 1,4-Diazabicyclo[2.2.2]octane as a catalyst . This reaction forms the benzo[b]oxepine core, which is then further functionalized to introduce the methoxy and carboxamido groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]oxepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]oxepine derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and potential therapeutic agents.

Properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-17-6-7-18-15(12-17)10-13(8-9-26-18)19(22)21-16-5-3-4-14(11-16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAGSINGCFREKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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